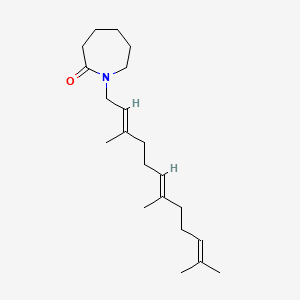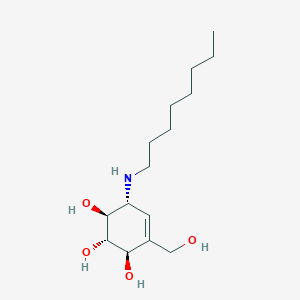
(1s,2s,3r,6r)-4-(Hydroxymethyl)-6-(Octylamino)cyclohex-4-Ene-1,2,3-Triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octyl-beta-valienamine is a potent chemical chaperone drug candidate for the therapy of lysosomal storage disorders. It has shown promise in stabilizing enzymes such as beta-glucosidase and beta-galactosidase, which are deficient in conditions like Gaucher disease and GM1-gangliosidosis .
Preparation Methods
N-Octyl-beta-valienamine can be synthesized through various methods. One notable synthetic route involves starting from naturally abundant (−)-shikimic acid. The common key intermediate compound is synthesized from (−)-shikimic acid via nine steps in 50% yield. This intermediate is then converted to N-Octyl-beta-valienamine via five additional steps in 61% yield . Another method involves synthesizing N-Octyl-beta-valienamine from beta-valienamine .
Chemical Reactions Analysis
N-Octyl-beta-valienamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include dilute aqueous solutions of hydrochloric acid, ethyl acetate, and triethylamine . Major products formed from these reactions include N-Octyl-4-epi-beta-valienamine, which is synthesized from N-Octyl-beta-valienamine via chiral alcohol epimerization at the C-4 position through an oxidation–reduction sequence .
Scientific Research Applications
N-Octyl-beta-valienamine has a wide range of scientific research applications. It is primarily used as a chemical chaperone for the treatment of lysosomal storage disorders. By stabilizing enzymes such as beta-glucosidase and beta-galactosidase, it helps in the degradation and recycling of macromolecules . This compound has also been investigated for its potential therapeutic effects in conditions like Gaucher disease and GM1-gangliosidosis .
Mechanism of Action
The mechanism of action of N-Octyl-beta-valienamine involves its role as a chemical chaperone. It stabilizes mutant enzymes, such as beta-glucosidase, by binding to them and preventing their degradation. This stabilization allows the enzymes to be transported to the lysosomes, where they can perform their function of breaking down macromolecules . Molecular dynamics simulations have shown that N-Octyl-beta-valienamine forms a complex with beta-glucosidase, which helps in restoring the enzyme’s activity .
Comparison with Similar Compounds
N-Octyl-beta-valienamine is similar to other compounds like N-Octyl-4-epi-beta-valienamine and N-Octyl-4-epi-beta-valienamine. These compounds also act as chemical chaperones and have similar therapeutic applications . N-Octyl-beta-valienamine is unique in its specific stabilization of beta-glucosidase and beta-galactosidase, making it particularly effective for the treatment of Gaucher disease and GM1-gangliosidosis .
Properties
Molecular Formula |
C15H29NO4 |
|---|---|
Molecular Weight |
287.39 g/mol |
IUPAC Name |
(1S,2S,3R,6R)-4-(hydroxymethyl)-6-(octylamino)cyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-16-12-9-11(10-17)13(18)15(20)14(12)19/h9,12-20H,2-8,10H2,1H3/t12-,13-,14+,15+/m1/s1 |
InChI Key |
UPZUHYMBTUUPML-KBXIAJHMSA-N |
Isomeric SMILES |
CCCCCCCCN[C@@H]1C=C([C@H]([C@@H]([C@H]1O)O)O)CO |
Canonical SMILES |
CCCCCCCCNC1C=C(C(C(C1O)O)O)CO |
Synonyms |
N-octyl-4-epi-beta-valienamine N-octyl-beta-valienamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


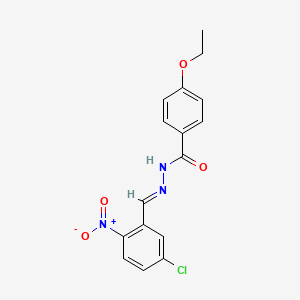
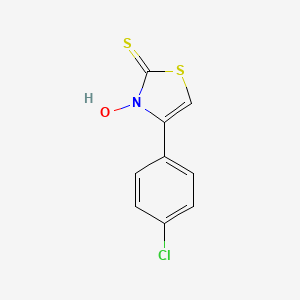

![4-Benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-YL)-ethyl]-piperidin-4-OL (structural mix)](/img/structure/B1241174.png)
![N-[3-(3-chloro-2-methylphenyl)oxatriazol-3-ium-5-yl]-4-methoxybenzenesulfonamide](/img/structure/B1241175.png)
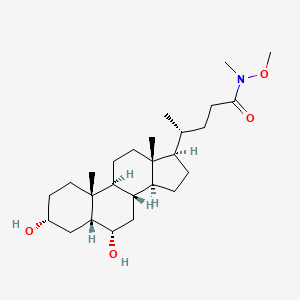
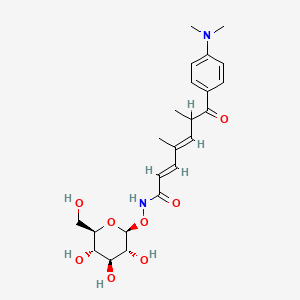
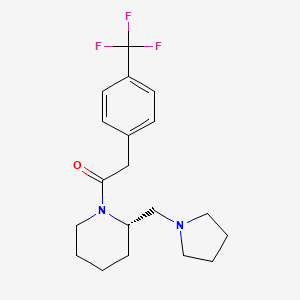
![(2R)-3-[[4-(dimethylamino)phenyl]methylsulfanyl]-2-[[(2S)-2-methyl-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B1241181.png)
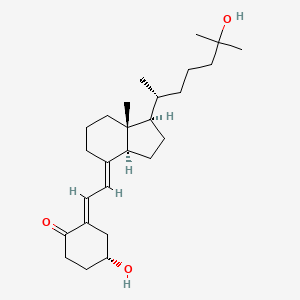
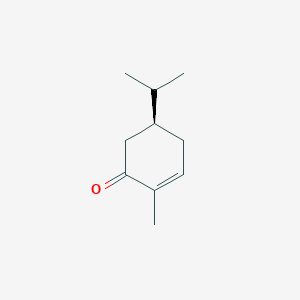
![(NZ)-N-[(1-methyl-2H-pyridin-6-yl)methylidene]hydroxylamine](/img/structure/B1241186.png)
